molecular formula C11H10N2O2 B1682191 Vasicinone CAS No. 486-64-6

Vasicinone

Cat. No.: B1682191
CAS No.: 486-64-6
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-VIFPVBQESA-N
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Description

Vasicinone is a member of quinazolines.
This compound is a natural product found in Anisotes trisulcus, Linaria vulgaris, and other organisms with data available.

Mechanism of Action

Target of Action

Vasicinone, a quinazoline alkaloid, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting these enzymes, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound exhibits a bronchodilator action in vitro but shows a bronchoconstrictor action in vivo . It has also been shown to have an antianaphylactic action . When combined with the related alkaloid vasicine, both alkaloids show pronounced bronchodilatory activity both in vivo and in vitro . Furthermore, this compound has been found to increase the phosphorylation of IGF1R/PI3K/AKT cell survival signaling molecules and downregulate the paraquat-induced, mitogen-activated protein kinase (MAPK)/c-Jun N-terminal kinase (JNK)-mediated apoptotic pathways .

Biochemical Pathways

The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of this compound are the 3-hydroxyl group and the C-9 site .

Pharmacokinetics

The metabolism of this compound has been systematically investigated in rats. A total of 72 metabolites were found based on a detailed analysis of their 1H-NMR and 13C NMR data . The major excretion pathway of this compound is renal clearance .

Result of Action

This compound exhibits promising anticholinesterase activity in preclinical models and has been in development for the treatment of Alzheimer’s disease . Although most metabolites maintain potential inhibitory activity against AChE and BChE, their activity is weaker than that of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant Adhatoda vasica, from which this compound is derived, is found in diverse environments ranging from India to Germany . The plant’s environment can potentially influence the concentration and efficacy of this compound.

Properties

IUPAC Name

(3S)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964090
Record name 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-64-6
Record name (-)-Vasicinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vasicinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486-64-6
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Record name VASICINONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does vasicinone induce apoptosis in lung carcinoma cells?

A1: this compound triggers apoptosis in A549 lung carcinoma cells through both mitochondria-dependent and independent pathways. It downregulates Bcl-2 and Fas death receptors while upregulating PARP, BAD, and cytochrome c. This suggests activation of both the Fas death receptor pathway and the Bcl-2 regulated apoptotic signaling cascade. []

Q2: Does this compound protect against paraquat-induced neurotoxicity?

A2: Yes, this compound exhibits neuroprotective effects against paraquat-induced apoptosis in SH-SY5Y cells. It achieves this by activating the IGF-1R/PI3K/AKT survival pathway and downregulating the MAPK/JNK-mediated apoptotic pathway. []

Q3: What is the role of autophagy in this compound's neuroprotective effects?

A3: this compound protects neural cells by inducing autophagy and mitophagy. It restores paraquat-impaired autophagy regulators DJ-1, PINK-1, and Parkin, thereby enhancing mitochondrial function and reducing α-synuclein accumulation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10N2O2, and its molecular weight is 202.21 g/mol. [, , ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: this compound has been characterized using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , , ]

Q6: Has this compound been investigated as a corrosion inhibitor?

A6: Yes, studies suggest that this compound can act as a corrosion inhibitor for mild steel in acidic environments. This effect is attributed to its adsorption on the metal surface through electronegative atoms. [, ]

Q7: Does this compound itself possess catalytic activity?

A7: There is no direct evidence within the provided research indicating that this compound acts as a catalyst in chemical reactions.

Q8: Have molecular docking studies been conducted with this compound?

A8: Yes, molecular docking studies have been performed to investigate the interaction of this compound with various targets, including 5-LOX and ACE. These studies provide insights into the binding modes and potential inhibitory mechanisms of this compound. [, ]

Q9: Have any QSAR models been developed for this compound and its analogs?

A9: The provided research abstracts do not mention the development of specific QSAR models for this compound and its analogs.

Q10: How do structural modifications of this compound affect its biological activity?

A10: Research on this compound analogs, specifically esters and phosphonates, indicates that structural modifications can significantly influence biological activities like cytotoxicity, anti-acetylcholinesterase activity, and anti-5-lipoxygenase activity. []

Q11: What is known about the stability of this compound in different formulations?

A11: While specific stability data is limited in the provided abstracts, one study highlights the development of an HPLC method to assess vasicine and this compound concentrations in various cough syrups, suggesting a focus on formulation and potential variations in their stability. []

Q12: Is there information available about SHE regulations specific to this compound?

A12: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding specific SHE regulations is not discussed.

Q13: What are the primary routes of metabolism and excretion for this compound?

A13: In rats, this compound is primarily metabolized through processes such as hydroxylation, oxidation, desaturation, sulfation, and glucuronidation. Renal clearance appears to be the major route of excretion for this compound and its metabolites. []

Q14: What cell lines have been used to evaluate the antiproliferative activity of this compound?

A14: The antiproliferative activity of this compound has been evaluated in various cancer cell lines, including A549 (lung carcinoma), MCG-803 (gastric cancer), SP2/O-Ag14 (myeloma), and Jurkat E6-1 (T-cell leukemia). [, ]

Q15: What animal models have been used to study the effects of this compound?

A15: Studies have utilized mice models to investigate the hepatoprotective activity of this compound against CCl4-induced hepatotoxicity. [] Additionally, rat models were employed to explore the in vivo metabolism and inhibitory activities of this compound. []

Q16: Have there been any clinical trials conducted with this compound?

A16: The provided research does not mention any completed or ongoing clinical trials involving this compound.

Q17: Are there any known mechanisms of resistance to this compound?

A17: The provided abstracts do not offer information regarding specific mechanisms of resistance to this compound.

Q18: What is the acute toxicity profile of this compound in animal models?

A18: While specific acute toxicity data isn't detailed in the abstracts, one study investigated the absorption pattern and acute toxicity of this compound hydrochloride in dogs and mice, suggesting a focus on safety evaluation. []

Q19: Have any specific drug delivery systems been investigated for this compound?

A19: The provided research does not discuss any specific drug delivery systems for this compound.

Q20: Are there any known biomarkers associated with this compound's efficacy or toxicity?

A20: The provided research does not mention any specific biomarkers related to this compound's efficacy or toxicity.

Q21: What analytical techniques have been employed to quantify this compound in plant material and formulations?

A21: Various analytical methods, including HPTLC, HPLC, and capillary electrophoresis, have been developed and validated for the quantification of this compound in plant materials, extracts, and formulations. [, , , , , ]

Q22: Is there information on the environmental impact or degradation of this compound?

A22: The provided research focuses primarily on pharmacological and phytochemical aspects. It does not include information about the environmental impact or degradation of this compound.

Q23: What is known about the solubility of this compound in different media?

A23: The provided research abstracts do not offer detailed information about the solubility of this compound in various media.

Q24: What validation parameters have been considered for analytical methods used to quantify this compound?

A24: Developed analytical methods for this compound quantification have been validated for parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), following ICH guidelines. [, , , ]

Q25: How is the quality of this compound ensured during its isolation and formulation?

A25: While specific quality control measures aren't detailed, several studies emphasize the development of standardized and validated analytical methods to ensure the quality and consistency of this compound in plant materials and formulations. [, , , , ]

Q26: Does this compound induce any immunological responses?

A26: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding its potential immunogenicity or ability to elicit immunological responses is not discussed.

Q27: Are there any known interactions between this compound and drug transporters?

A27: The research provided does not mention any specific interactions between this compound and drug transporters.

Q28: Does this compound affect drug-metabolizing enzymes?

A28: The provided abstracts do not specifically address whether this compound induces or inhibits drug-metabolizing enzymes.

Q29: What is known about the biocompatibility and biodegradability of this compound?

A29: While the research highlights this compound's pharmacological effects, it does not provide specific details about its biocompatibility or biodegradability.

Q30: Are there any known alternatives or substitutes for this compound with similar pharmacological activity?

A30: While the research doesn't directly compare this compound with alternatives, several studies highlight its bronchodilatory activity and compare it to standard drugs like isoprenaline and aminophylline. []

Q31: Are there established methods for recycling or managing waste generated during this compound production?

A31: The research primarily focuses on the chemical and pharmacological aspects of this compound. It doesn't delve into specific methods for recycling or waste management related to its production.

Q32: What research infrastructure and resources are crucial for advancing this compound research?

A32: Advancing this compound research would require access to resources such as:

  • Spectroscopic facilities: For structural characterization and analysis. [, , , , ]
  • Cell culture and animal facilities: For evaluating in vitro and in vivo efficacy and toxicity. [, , , ]
  • Computational chemistry software and expertise: For molecular docking, dynamics simulations, and QSAR model development. [, ]

Q33: What are the key historical milestones in the research of this compound?

A33: While the provided abstracts don't provide a comprehensive historical overview, key milestones in this compound research include:

  • Early isolation and identification: Pioneering studies focused on isolating and characterizing this compound from plants like Adhatoda vasica and Peganum harmala. [, , , , ]
  • Pharmacological investigations: Researchers have gradually uncovered a wide range of pharmacological activities for this compound, including bronchodilatory, anti-inflammatory, antioxidant, and neuroprotective effects. [, , , , , ]
  • Development of analytical methods: Significant progress has been made in establishing sensitive and reliable analytical techniques to quantify this compound in various matrices, facilitating its standardization and quality control. [, , , , , ]

Q34: What are the potential cross-disciplinary applications of this compound research?

A34: this compound research offers opportunities for cross-disciplinary collaborations, integrating:

  • Pharmacology and medicinal chemistry: To design and synthesize novel this compound analogs with enhanced pharmacological properties. []
  • Computational chemistry and drug discovery: To accelerate the identification of potent and selective this compound derivatives through virtual screening and structure-based drug design. [, ]
  • Material science and nanotechnology: To investigate the application of this compound in areas like corrosion inhibition and develop novel drug delivery systems. [, ]

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